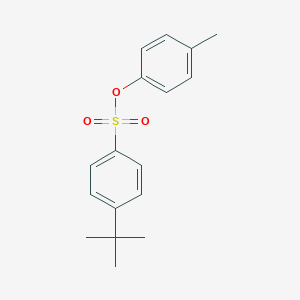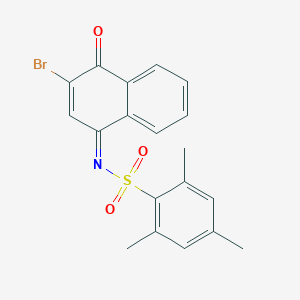![molecular formula C25H23NO4S B281277 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a protein that plays a critical role in B-cell receptor signaling.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. In addition, 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT pathways. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been shown to inhibit chemotaxis and adhesion of B-cells, which are important processes for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its high selectivity for BTK, which reduces the potential for off-target effects. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its potential for drug resistance, which has been observed in preclinical models. In addition, the optimal dosing and treatment schedule for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in humans is still being determined.
Future Directions
For 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment schedule for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide. Other potential applications for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also mediated by B-cell receptor signaling. Finally, combination therapy with other targeted agents or chemotherapy may enhance the anti-tumor activity of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide and overcome potential drug resistance.
Synthesis Methods
The synthesis of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydrobenzo[b]naphtho[2,1-d]furan ring system, which is achieved through a Diels-Alder reaction between a furan and a substituted naphthalene. The resulting intermediate is then subjected to a series of functional group transformations to yield the final product, 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide.
Scientific Research Applications
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL.
properties
Molecular Formula |
C25H23NO4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO4S/c1-15(2)16-10-12-17(13-11-16)31(28,29)26-21-14-20-24-22(27)8-5-9-23(24)30-25(20)19-7-4-3-6-18(19)21/h3-4,6-7,10-15,26H,5,8-9H2,1-2H3 |
InChI Key |
CGJPGJRGYDNHLK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)

![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)




![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)